[3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine
CAS No.:
Cat. No.: VC17765908
Molecular Formula: C12H22N2S
Molecular Weight: 226.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2S |
|---|---|
| Molecular Weight | 226.38 g/mol |
| IUPAC Name | N',N'-dimethyl-N-[1-(3-methylthiophen-2-yl)ethyl]propane-1,3-diamine |
| Standard InChI | InChI=1S/C12H22N2S/c1-10-6-9-15-12(10)11(2)13-7-5-8-14(3)4/h6,9,11,13H,5,7-8H2,1-4H3 |
| Standard InChI Key | CPBVCUQPECCFEC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=C1)C(C)NCCCN(C)C |
Introduction
[3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine is a complex organic compound with a molecular formula of C12H22N2S and a molecular weight of approximately 226.38 g/mol . This compound features a dimethylamino group attached to a propyl chain, which is further connected to an ethyl group that includes a methylthiophene moiety. The presence of both a dimethylamino group and a methylthiophene ring distinguishes this compound from others, potentially enhancing its solubility and interaction profile, making it interesting for further research in medicinal chemistry and material science.
Structural Features and Potential Applications
The structural configuration of [3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine suggests potential applications in medicinal chemistry due to its unique functional groups and the presence of sulfur within the thiophene ring. The compound's versatility in chemical reactions and interactions with biological systems could lead to various applications in pharmaceuticals and chemical synthesis.
Key Structural Features:
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Dimethylamino Group: Enhances solubility and reactivity.
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Methylthiophene Moiety: Contributes to unique pharmacological properties.
Synthesis Methods
The synthesis of [3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine can be achieved through various methods, typically involving amination reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of catalysts may also enhance reaction efficiency.
Research Findings and Potential Areas of Study
Research into the interactions of [3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine with biological systems is necessary to elucidate its pharmacodynamics and pharmacokinetics. Potential areas of study include:
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Pharmacological Effects: Investigating how the compound interacts with biological targets.
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Toxicity Studies: Assessing the compound's safety profile.
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Chemical Reactivity: Exploring its reactivity in various chemical environments.
Comparison with Similar Compounds
Several compounds share structural similarities with [3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(Dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one | Contains a carbonyl group, indicating potential reactivity in forming imines. | |
| N,N-Dimethyl-N-propylpropane-1,3-diamine | Similar amine structure but lacks the thiophene moiety. | |
| 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide methiodide | Used primarily in peptide synthesis; features a carbodiimide functional group. |
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